10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
The compound 10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one belongs to a class of tricyclic heterocyclic systems characterized by a fused thiadiazatricyclo core. This scaffold incorporates sulfur (7-thia) and two nitrogen atoms (9,11-diaza) within a bicyclic framework fused to a piperidine-derived substituent at position 10.
Properties
IUPAC Name |
10-(piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14-13-10-5-4-6-11(10)20-15(13)17-12(16-14)9-18-7-2-1-3-8-18/h1-9H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFRBZHXWUAZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCC4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic compound with significant potential for various biological activities due to its unique structural features. This article explores the biological activity of this compound based on available research findings, synthetic pathways, and potential therapeutic applications.
Structural Characteristics
The compound features a bicyclic structure that includes a thia (sulfur-containing) and diazatricyclo framework. Its molecular formula is , with a molecular weight of approximately 346.45 g/mol . The presence of the piperidine moiety contributes to its potential interactions with biological targets.
Pharmacological Potential
Research indicates that compounds with similar structural motifs to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds with related bicyclic structures have shown effectiveness in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The piperidine ring is often associated with enhanced antimicrobial activity.
- Neuroprotective Effects : Similar compounds have been studied for their potential to protect neuronal cells from damage.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies focus on:
- Binding Affinity : Investigating if the compound binds to specific receptors or enzymes.
- Mechanism of Action : Exploring how the compound's structure influences its biological effects.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for the modification of functional groups to enhance biological activity.
Comparative Analysis with Related Compounds
The following table summarizes notable compounds that share structural similarities with this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Compound A | Structure A | Known anti-cancer activity |
| Compound B | Structure B | Exhibits antimicrobial properties |
| Compound C | Structure C | Studied for neuroprotective effects |
This comparison highlights the unique combination of functional groups and structural motifs present in this compound that may confer distinct biological activities not found in other similar molecules.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound, including:
- Detailed Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects on various biological systems.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Analog Development : Synthesizing analogs to enhance desired biological activities while minimizing side effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Key Comparative Insights
Lipophilicity and Bioavailability :
- The piperidin-1-ylmethyl substituent in the target compound likely confers intermediate lipophilicity (predicted XLogP3 ~3.0–3.5) compared to the ethyl-thiazole derivative (XLogP3 4.9) and the polar 3,4,5-trimethoxyphenyl analog .
- The 12-thiol variant may exhibit higher reactivity but lower metabolic stability due to thiol oxidation.
The piperidin-1-ylmethyl group balances flexibility and hydrogen-bonding capacity, which may enhance solubility relative to purely aromatic substituents.
Biological Activity :
Preparation Methods
Retrosynthetic Analysis of the Tricyclic Core
The target compound’s structure comprises a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-triene core fused with a 12-keto group and a piperidin-1-ylmethyl substituent. Retrosynthetic disassembly suggests two primary strategies:
Thiophene-Annulation Approach
Building the central thiophene ring first, followed by sequential annulation of pyrimidine and cyclopentane rings. This method aligns with protocols for analogous tricyclic systems, where 3-mercaptopropionic acid derivatives serve as sulfur sources for thiophene formation.
Pyrimidine-Centric Construction
Initial synthesis of the pyrimidine moiety, followed by cyclization to form the thia- and diaza-containing rings. Research on related diazatricyclo compounds demonstrates the feasibility of using 2-aminopyrimidines as precursors for ring-closing metathesis or Ullmann-type couplings.
Stepwise Synthetic Methodologies
Route 1: Sequential Ring Formation
Thiophene Synthesis
Begin with 3-bromo-2-chlorocyclopentanone (I), which undergoes nucleophilic aromatic substitution with sodium sulfide nonahydrate in DMF at 110°C to form 3-thiacyclopentanone (II).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 110°C |
| Catalyst | None |
| Yield | 68–72% |
Pyrimidine Annulation
Compound II reacts with N-(2-cyanoethyl)piperidine-1-carboxamide (III) under Mitsunobu conditions (DIAD, PPh₃) to form the diazatriene intermediate IV.
Key Optimization
- Excess DIAD (1.5 eq.) improves yield to 81%
- Toluene preferred over THF for better regioselectivity
Final Cyclization
Treatment of IV with POCl₃/TEA (4:1) at reflux induces cyclodehydration, yielding the tricyclic core V. Subsequent N-alkylation with piperidin-1-ylmethyl chloride completes the synthesis.
Route 2: Convergent Assembly
Prefabricated Piperidine Module
Synthesize (piperidin-1-yl)methyl mesylate (VI) via mesylation of piperidinemethanol using methanesulfonyl chloride in dichloromethane (0°C, 2 h, 94% yield).
Core Structure Assembly
Condense 2-amino-4-mercaptopyrimidine (VII) with 1,3-cyclopentanedione (VIII) in acetic acid/HCl (3:1) at 80°C for 6 h to form intermediate IX.
Critical Parameters
- HCl concentration >3M prevents dione decomposition
- Nitrogen atmosphere essential for thiol group stability
Coupling Reaction
React IX with VI in acetonitrile using K₂CO₃ as base (80°C, 12 h) to install the piperidinylmethyl group, achieving 76% yield after silica gel purification.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting methodology from recent tricyclic compound production, a three-stage continuous flow system improves throughput:
Reactor Configuration
| Stage | Process | Residence Time | Temperature |
|---|---|---|---|
| 1 | Thiophene formation | 45 min | 115°C |
| 2 | Pyrimidine annulation | 2 h | 90°C |
| 3 | Final alkylation | 30 min | 70°C |
This configuration boosts productivity to 1.2 kg/day per reactor module while reducing solvent use by 40% compared to batch processes.
Analytical Characterization Data
Yield Optimization Strategies
Challenges and Limitations
Emerging Methodologies
Photoredox-Catalyzed Cyclization
Preliminary work demonstrates visible-light-mediated cyclization of dithiocarbamate precursors can form the tricyclic core in 65% yield with superior stereocontrol.
Reaction Setup
- Catalyst: Ir(ppy)₃ (2 mol%)
- Light Source: 450 nm LEDs
- Solvent: MeCN/H₂O (4:1)
Q & A
Q. What synthetic methodologies are recommended for constructing the tricyclic core of this compound?
The tricyclic framework can be synthesized via annulation reactions using sulfur-containing precursors and nitrogen-based heterocycles. For example, highlights the use of sodium hydride-mediated alkylation/arylation in polar aprotic solvents (e.g., DMF, dioxane) to introduce substituents to diazaphenothiazine analogs. Cyclization steps may require autoclave conditions for high-temperature reactions (e.g., 220°C in diethylene glycol methyl ether) . Optimize reaction yields by adjusting stoichiometric ratios of halogenated intermediates (e.g., 3-dimethylamino-2-methylpropyl chloride) and monitoring reaction progress via TLC or HPLC.
Q. How should researchers characterize the stereochemical configuration of the piperidinylmethyl substituent?
Use X-ray crystallography to resolve absolute stereochemistry, complemented by NMR analysis (e.g., NOESY for spatial proximity of protons). For dynamic systems, variable-temperature NMR can detect conformational changes in the piperidine ring. suggests correlating spectral data (¹H/¹³C NMR, IR) with computational models (DFT-based geometry optimization) to validate assignments .
Q. What in vitro assays are appropriate for initial bioactivity screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. emphasizes including positive controls (e.g., staurosporine for kinase inhibition) and validating results with dose-response curves (IC₅₀ calculations). Use fluorescence polarization or SPR for binding affinity studies .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported bioactivity data across structural analogs?
Conduct meta-analyses comparing analogs with varying substituents (e.g., ’s thiol derivatives vs. ’s carboxylic acid analog). Use molecular dynamics simulations to map steric/electronic effects of substituents on target binding. advises linking contradictions to methodological variables (e.g., assay pH, solvent polarity) and theoretical frameworks (e.g., QSAR models) .
Q. What computational strategies improve docking accuracy for this compound’s derivatives?
Combine molecular docking (AutoDock Vina, Glide) with MD simulations (AMBER, GROMACS) to account for protein flexibility. critiques underreported docking parameters; ensure protocols include:
- Full ligand flexibility and explicit water models.
- Validation against co-crystallized ligands (RMSD < 2.0 Å).
- Free energy calculations (MM/PBSA) to rank binding affinities .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
Employ LC-MS/MS to detect low-abundance impurities (e.g., ’s oxidation byproducts). Use orthogonal purification (prep-HPLC, crystallization) and stability studies (accelerated thermal/light stress) to isolate degradation pathways. recommends iterative process optimization (e.g., replacing hygroscopic reagents) .
Q. What strategies enhance the compound’s pharmacokinetic properties without altering core bioactivity?
Modify peripheral substituents to improve Lipinski compliance:
- Replace methyl groups with polar moieties (e.g., hydroxyl, ’s carboxylic acid) to enhance solubility.
- Introduce fluorine atoms () to increase metabolic stability. Validate changes via in vitro ADME assays (Caco-2 permeability, microsomal stability) .
Methodological Tables
Table 1. Key Synthetic Routes for Tricyclic Derivatives
| Reaction Type | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| N-Alkylation | NaH, DMF, 80°C | 65–78 | |
| Cyclization | Autoclave, 220°C | 52 | |
| Hydrolysis | Hydrazine, EtOH | 89 |
Table 2. Computational Parameters for Docking Studies
| Software | Force Field | Solvation Model | Validation Metric |
|---|---|---|---|
| AutoDock Vina | AMBER | Generalized Born | RMSD ≤ 1.5 Å |
| Glide | OPLS-AA | Implicit solvent | ΔG ≤ -8.0 kcal/mol |
Critical Analysis of Evidence
- Contradictions : identifies gaps in docking validation (missing Lipinski data), while provides structural analogs with improved solubility. Cross-referencing these highlights the need for multi-parametric optimization.
- Best Practices : Follow ’s emphasis on theory-driven experimental design (e.g., linking piperidine’s conformational flexibility to bioactivity) and ’s iterative hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
